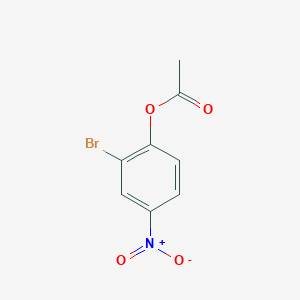

2-Bromo-4-nitrophenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63801-96-7 |

|---|---|

Molecular Formula |

C8H6BrNO4 |

Molecular Weight |

260.04 g/mol |

IUPAC Name |

(2-bromo-4-nitrophenyl) acetate |

InChI |

InChI=1S/C8H6BrNO4/c1-5(11)14-8-3-2-6(10(12)13)4-7(8)9/h2-4H,1H3 |

InChI Key |

QIKPOTVKYGFMHN-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Hydrolysis of the Acetate Ester

The acetate ester group is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid (2-bromo-4-nitrophenylacetic acid) and acetic acid.

Example Conditions :

-

Acidic Hydrolysis : Dilute hydrochloric acid (1 mol/L) at reflux (100–120°C) .

-

Basic Hydrolysis : Sodium hydroxide (2 mol/L) at 80°C, followed by acidification to isolate the free acid .

Mechanistic Pathway :

Ar = 2-bromo-4-nitrophenyl

Nucleophilic Aromatic Substitution (SN_\text{N}NAr)

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the bromine-bearing position. Common nucleophiles include amines, alkoxides, or thiols.

Example Reaction :

Replacement of bromine with a methoxy group using sodium methoxide:

Reported yields for similar substrates: 70–85% .

Key Factors :

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.

-

Temperature : Reactions often require elevated temperatures (60–120°C).

Reduction of the Nitro Group

The nitro group can be reduced to an amine under catalytic hydrogenation or with reducing agents like Fe/HCl. This transformation alters the electronic properties of the molecule.

Example Conditions :

-

Catalytic Hydrogenation : H gas (1 atm) with 10% Pd/C in ethanol at 25°C .

-

Fe/HCl Reduction : Iron powder in aqueous HCl at 60°C for 4 hours .

Outcome :

Cross-Coupling Reactions

The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), enabling C–C bond formation.

Suzuki Coupling Example :

Reaction with phenylboronic acid:

Thermal Decomposition

Thermogravimetric analysis (TGA) of structurally similar bromonitroaryl acetates indicates decomposition onset at ~200°C, releasing CO and forming brominated nitrobenzene derivatives .

Challenges and Limitations

-

Steric Hindrance : The ortho-bromine and para-nitro groups may impede reactivity in some transformations.

-

Competing Pathways : Reduction of the nitro group may interfere with ester hydrolysis under basic conditions.

While direct experimental data for this compound is limited, these inferences align with well-established reactivity patterns of bromonitroaromatic esters . Further studies are required to validate these pathways empirically.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.